molecular formula C10H7Cl2NS B1373002 2-(Chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole CAS No. 1211510-85-8

2-(Chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole

Cat. No. B1373002
CAS RN: 1211510-85-8
M. Wt: 244.14 g/mol
InChI Key: KSABEYVZHUZPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole (CMCT) is an organosulfur compound with a sulfur to nitrogen ratio of 1:3. It is a colorless crystalline solid that is insoluble in water, but soluble in most organic solvents. CMCT is a versatile reagent that has been used in a variety of organic synthesis reactions, as well as in the production of various drugs, pesticides, and other compounds. CMCT has also been studied for its potential applications in the fields of medicinal chemistry, biochemistry and physiology.

Scientific Research Applications

Corrosion Inhibition

Research indicates that thiazole derivatives, including those similar to 2-(Chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole, have significant potential as corrosion inhibitors. For example, Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the corrosion inhibition performances of several thiazole derivatives. Their research showed promising results in inhibiting the corrosion of iron, suggesting potential applications for similar compounds (Kaya et al., 2016).

Biological and Medical Research

Thiazole derivatives have been evaluated for their biological activities. For instance, Suh et al. (2012) investigated N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives for anti-inflammatory activity, finding them to be effective inhibitors of 5-lipoxygenase, an enzyme involved in inflammation-related diseases (Suh et al., 2012).

Material Science and Nanotechnology

In the field of nanotechnology and material science, Asela et al. (2017) explored the use of 2-amino-4-(4-chlorophenyl)thiazole derivatives in forming a novel system for drug transport using gold nanoparticles. This research demonstrates the potential of thiazole derivatives in creating advanced drug delivery systems (Asela et al., 2017).

Computational and Theoretical Chemistry

Thiazole derivatives have also been a subject of interest in computational chemistry. For example, Vijaya et al. (2011) conducted a study on 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine, focusing on its molecular structure and theoretical calculations. This type of research can provide insights into the properties and potential applications of thiazole derivatives (Vijaya et al., 2011).

properties

IUPAC Name

2-(chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NS/c11-5-10-13-9(6-14-10)7-3-1-2-4-8(7)12/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSABEYVZHUZPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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